5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
The compound 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic molecule that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core substituted with a 3-methoxyphenylmethylamino group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Mechanism of Action
Target of Action
Similar compounds, such as 5-aminopyrazole derivatives, have been found to be potent gamma-aminobutyric acid (gaba) inhibitors . These compounds show selectivity towards insect versus mammalian receptors .
Mode of Action
If it acts similarly to the 5-aminopyrazole derivatives, it may inhibit gaba receptors, thereby affecting neurotransmission .
Biochemical Pathways
If it acts as a gaba inhibitor, it could affect the gabaergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
If it acts as a gaba inhibitor, it could potentially alter neuronal excitability and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable carbonyl compound like glyoxylic acid or its derivatives under acidic or basic conditions to form the benzodiazepine core.
Substitution Reaction: The benzodiazepine core is then subjected to a substitution reaction with 3-methoxybenzylamine. This step usually requires a catalyst such as a Lewis acid (e.g., AlCl3) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, potentially converting it to a hydroxyl group.
Substitution: The amino group in the compound can participate in various substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) are employed for substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, hydroxylated compounds, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other benzodiazepine derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding mechanisms.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one: can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, the presence of the 3-methoxyphenylmethylamino group in This compound imparts unique pharmacological properties, such as a different binding affinity and selectivity for GABA receptor subtypes.
List of Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Clonazepam: Noted for its anticonvulsant activity.
Alprazolam: Widely used for its anxiolytic effects.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-4-2-3-10(7-12)9-16-11-5-6-13-14(8-11)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESQKCGKIHBFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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